

Application Notes and Protocols for (+)-trans-C75 Treatment in Sensitive Cell Lines

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-trans-C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.^{[1][2]} In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane biosynthesis, energy storage, and the production of signaling molecules necessary for rapid proliferation.^[1] Inhibition of FASN by **(+)-trans-C75** has been demonstrated to induce apoptosis, inhibit cell growth, and enhance the sensitivity of cancer cells to other therapeutic agents, making it a valuable tool for cancer research and drug development.^{[1][3]} These application notes provide detailed protocols for utilizing **(+)-trans-C75** to treat sensitive cancer cell lines and assess its effects on cell viability and apoptosis-related signaling pathways.

Data Presentation

The sensitivity of various cancer cell lines to **(+)-trans-C75** is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Table 1: Cell Lines Sensitive to **(+)-trans-C75** and their IC50 Values

Cell Line	Cancer Type	IC50 (µM)	Assay Type	Reference
PC3	Prostate Cancer	35	Clonogenic Assay	[2][4]
LNCaP	Prostate Cancer	50	Spheroid Growth Assay	[2][4]
A375	Melanoma	32.43	Not Specified	[3]
SKBR3	Breast Cancer	~12.6 (3.2 µg/mL)	Not Specified	[5]
(-)-trans-C75 in PC3	Prostate Cancer	28.08 ± 0.66	Clonogenic Assay	[6]
(+)-trans-C75 in PC3	Prostate Cancer	51.36 ± 7.67	Clonogenic Assay	[6]

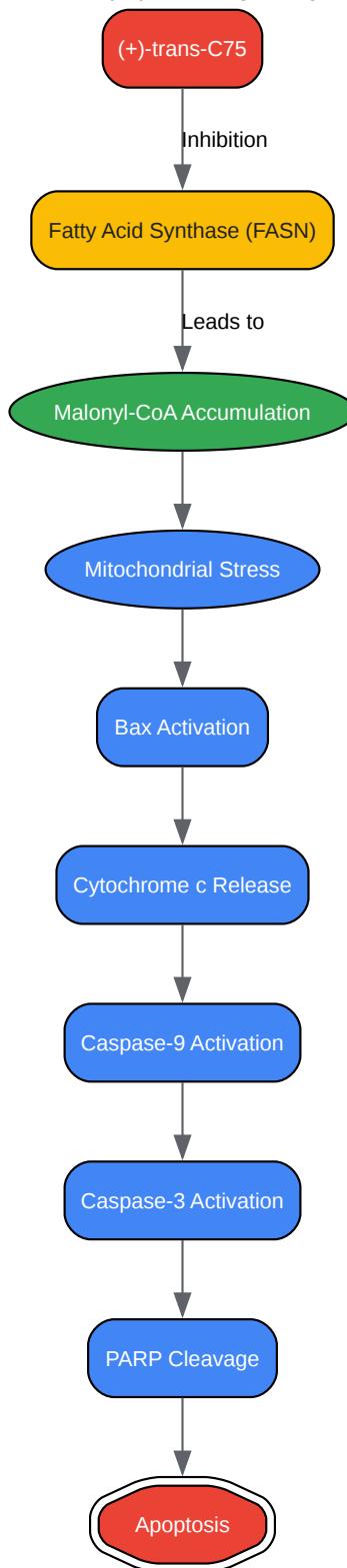
Note: The enantiomer (-)-trans-C75 appears to be more potent in PC3 cells than the (+)-trans-C75 enantiomer.[6]

Signaling Pathways and Experimental Workflows

C75-Induced Apoptosis Signaling Pathway

(+)-trans-C75 primarily acts by inhibiting Fatty Acid Synthase (FASN), leading to an accumulation of malonyl-CoA.[7][8] This metabolic disruption triggers the intrinsic (mitochondrial) pathway of apoptosis.[9] Key events include the activation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[9] Activated caspase-3 then cleaves critical cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

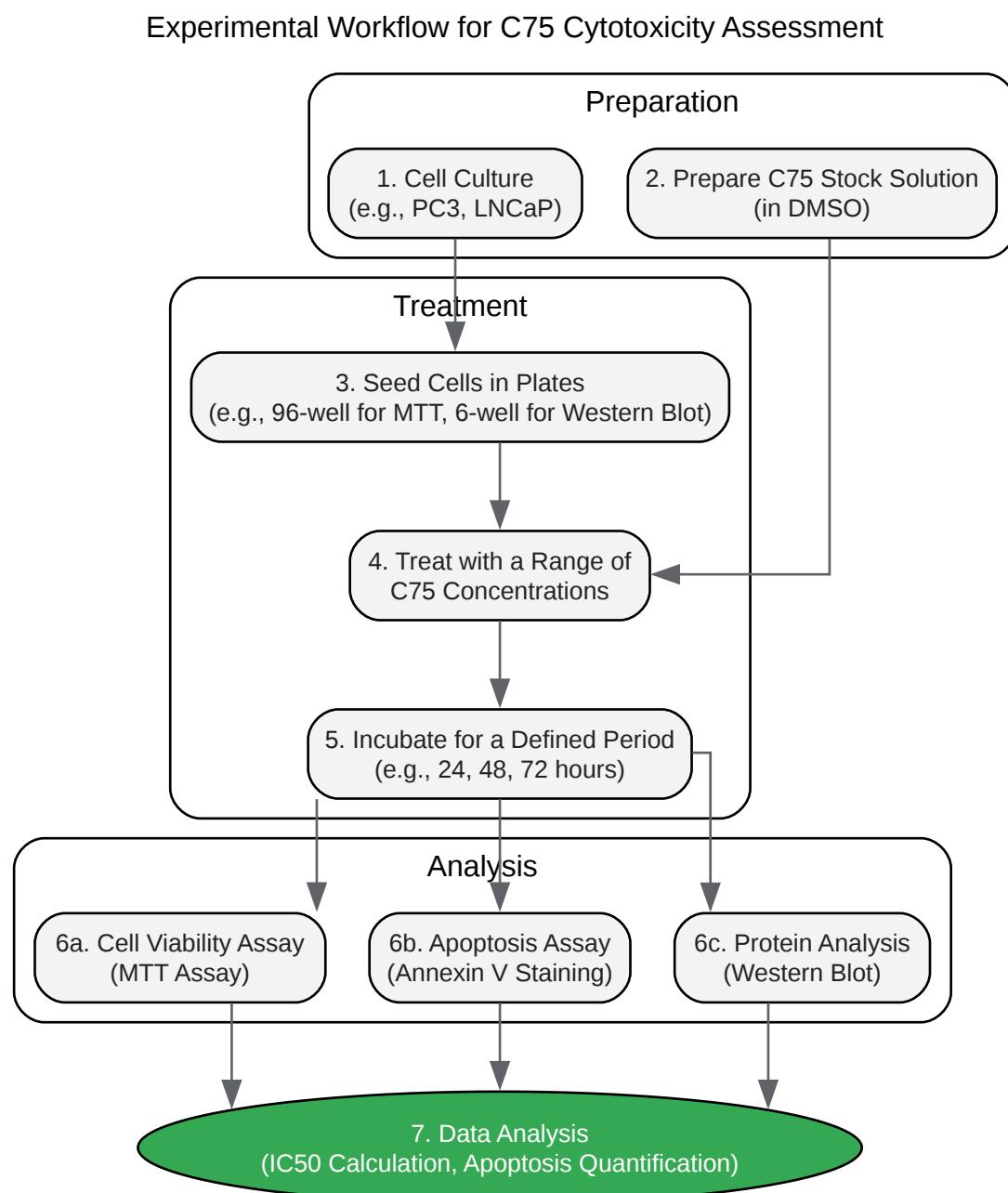
C75-Induced Apoptosis Signaling Pathway

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Caption: C75-induced apoptosis pathway.

Experimental Workflow for Assessing C75 Cytotoxicity

A typical workflow to determine the cytotoxic effects of **(+)-trans-C75** on a sensitive cell line involves cell culture, treatment with a range of C75 concentrations, and subsequent analysis of cell viability and apoptosis.



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Caption: Workflow for C75 cytotoxicity assessment.

Experimental Protocols

Cell Culture and (+)-trans-C75 Preparation

- Cell Culture:
 - Culture sensitive cell lines (e.g., PC3, LNCaP) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.
- (+)-trans-C75 Stock Solution Preparation:
 - Dissolve **(+)-trans-C75** in sterile DMSO to prepare a stock solution (e.g., 10-50 mM).
 - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
 - The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Materials:
 - 96-well plates
 - Sensitive cancer cell line
 - **(+)-trans-C75** stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

- Microplate reader
- Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
 - Prepare serial dilutions of **(+)-trans-C75** in culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of C75. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).
 - Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
 - Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[\[11\]](#)
 - Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank wells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - 6-well plates
 - Sensitive cancer cell line

- **(+)-trans-C75** stock solution
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer
- Protocol:
 - Seed cells in 6-well plates and treat with the desired concentrations of **(+)-trans-C75** for the appropriate time.
 - Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
 - Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
 - Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.

- Materials:
 - 6-well plates
 - Sensitive cancer cell line

- **(+)-trans-C75** stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent
- Imaging system

• Protocol:

- Seed cells in 6-well plates and treat with **(+)-trans-C75** as described previously.
- After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000 for many apoptosis markers) overnight at 4°C.[12]

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using a chemiluminescence reagent and an imaging system.
- Analyze the changes in protein expression and cleavage. A hallmark of apoptosis is the appearance of cleaved forms of caspase-3 (17/19 kDa fragments) and PARP (89 kDa fragment).[13][14]

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